molecular formula C13H12ClNOS B6536691 2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058195-48-4

2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6536691
CAS No.: 1058195-48-4
M. Wt: 265.76 g/mol
InChI Key: ZNDIAIRTWRXQJW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides It features a 4-chlorophenyl group and a thiophen-3-ylmethyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c14-12-3-1-10(2-4-12)7-13(16)15-8-11-5-6-17-9-11/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDIAIRTWRXQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzylamine with thiophene-3-carboxaldehyde, followed by the addition of acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
The compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its structure allows for various modifications, making it versatile in creating derivatives with tailored properties.

Reactivity Profile
The compound can undergo several chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduction can yield amines or alcohols with reducing agents such as sodium borohydride.
  • Substitution Reactions : The 4-chlorophenyl group can participate in nucleophilic substitutions, facilitating the introduction of new functional groups.

Biological Applications

Antimicrobial Properties
Research indicates that 2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity
The compound is being investigated for its anticancer properties. For instance:

  • In vitro Studies : It has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.
  • Structure-Activity Relationship (SAR) : Variations in the structure have been correlated with enhanced biological activity, indicating that modifications to the thiophene or chlorophenyl groups can improve efficacy against cancer cells.

Medicinal Chemistry

Drug Development
The compound is explored for its therapeutic potential in drug development. Its ability to modulate specific biological targets makes it a candidate for further optimization:

  • Mechanism of Action : Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways.
  • Case Studies : Research has shown promising results where derivatives of this compound have outperformed standard chemotherapeutic agents in preclinical models.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals. Its unique properties make it suitable for producing materials with specific characteristics required in various applications.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[(thiophen-2-yl)methyl]acetamide
  • 2-(4-chlorophenyl)-N-[(furan-3-yl)methyl]acetamide
  • 2-(4-chlorophenyl)-N-[(pyridin-3-yl)methyl]acetamide

Uniqueness

2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is unique due to the presence of both the 4-chlorophenyl and thiophen-3-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is a compound of growing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : The reaction begins with 4-chlorobenzylamine and thiophene-3-carboxaldehyde.
  • Reagents : Acetic anhydride is often used as a reagent.
  • Conditions : The reaction is conducted under reflux in solvents such as ethanol or methanol, followed by purification through recrystallization or column chromatography.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi. For instance, it has shown activity against Trichophyton asteroides with a minimum inhibitory concentration (MIC) of 6.25 μg/mL .

Anticancer Properties

There is substantial interest in the anticancer potential of this compound. Studies have indicated that it can induce apoptosis in cancer cell lines, with significant effects observed in colon carcinoma cells (HCT-15). The compound's structure suggests that the presence of the thiophene moiety may enhance its cytotoxic activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It potentially acts on various receptors, influencing signaling pathways that lead to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Antitumor Efficacy : A study involving multiple cancer cell lines demonstrated that this compound exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior potency in some instances .
  • In Vivo Studies : Animal models have shown promising results, with treated groups displaying reduced tumor growth compared to controls. The compound's ability to penetrate biological membranes suggests potential for oral bioavailability and therapeutic application .

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
AntimicrobialMIC against T. asteroides: 6.25 μg/mL
AnticancerIC50 values lower than doxorubicin
Apoptosis InductionInduces apoptosis in HCT-15 cell line
In Vivo Tumor ReductionSignificant reduction in tumor size

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